molecular formula C12H8N2 B2468462 2-(Pyridin-4-yl)benzonitrile CAS No. 1378493-16-3

2-(Pyridin-4-yl)benzonitrile

Cat. No.: B2468462
CAS No.: 1378493-16-3
M. Wt: 180.21
InChI Key: NMNCNJQHCKPAKI-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)benzonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates two privileged pharmacophores: a benzonitrile and a pyridine ring . The nitrile group (CN) is a key functional group in modern drug design, valued for its ability to enhance binding affinity and improve pharmacokinetic profiles of drug candidates . It can act as a hydrogen bond acceptor, engage in dipole-dipole interactions, and serve as a bioisostere for carbonyl, hydroxyl, and halogen groups . Furthermore, the electron-withdrawing nature of the nitrile can influence the electronic density of the aromatic system, potentially facilitating π-π stacking interactions with target proteins . The pyridine heterocycle is a common feature in many active pharmaceutical ingredients and ligands, contributing to water solubility and metal-binding capabilities. As a building block, this compound is useful for developing novel compounds for various research applications, including as potential kinase inhibitors or other therapeutic agents. Structures featuring both benzonitrile and pyridine motifs are present in several biologically active molecules and are frequently explored in synthetic chemistry studies . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNCNJQHCKPAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pyridin 4 Yl Benzonitrile and Its Derivatives

Established Synthetic Pathways

Traditional methods for the synthesis of 2-(pyridin-4-yl)benzonitrile and its derivatives have largely relied on powerful and versatile C-C bond-forming reactions, functionalization of the benzonitrile (B105546) core, and the construction of the pyridine (B92270) ring system through cyclization.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for forging the crucial carbon-carbon bond between the pyridine and benzonitrile rings.

The Suzuki-Miyaura coupling is a widely employed method. rsc.org It typically involves the reaction of a pyridine-containing boronic acid or boronate ester with a halogenated benzonitrile derivative in the presence of a palladium catalyst and a base. For instance, 4-cyanophenylboronic acid can be coupled with 4-chloro-2-(methylthio)pyrimidine to yield 4-{2-(methylthio)pyrimidin-4-yl}benzonitrile. scispace.com The efficiency of these reactions can be high, with some protocols reporting excellent yields. acs.orgnih.gov However, challenges can arise, as demonstrated by the attempted coupling of pyridin-2-yltrifluoroborate with 4-chlorobenzonitrile, which unfortunately did not yield the desired product under certain conditions. acs.org

The Negishi coupling , which utilizes organozinc reagents, is another powerful tool for constructing bipyridine structures and their analogues. researchgate.netorgsyn.org This reaction is known for its high yields and mild reaction conditions. orgsyn.org The process involves coupling an organic halide or triflate with an organozinc compound. researchgate.net It has been successfully applied to the large-scale synthesis of complex molecules containing the pyridinylphenyl moiety. researchgate.net

The Stille coupling , involving organotin reagents, has also found application in the synthesis of related structures, though concerns about the toxicity of tin byproducts are a notable drawback. rsc.org

Table 1: Examples of Cross-Coupling Reactions in the Synthesis of Pyridinyl Benzonitrile Derivatives
Coupling ReactionReactant 1Reactant 2Catalyst SystemProductYieldReference
Suzuki-Miyaura4-cyanophenylboronic acid4-chloro-2-(methylthio)pyrimidinePd(OAc)2 / RuPhos, Na2CO34-{2-(Methylthio)pyrimidin-4-yl}benzonitrile94% scispace.com
Suzuki-Miyaura4-chlorobenzonitrile2-methoxypyrimidin-4-yltrifluoroboratePd(OAc)2 / RuPhos, Na2CO3Not specifiedExcellent acs.org
Suzuki-Miyaura4-bromobenzonitrile (B114466)3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineNot specified4-(pyridin-3-yl)benzonitrile82% rsc.org
NegishiNot specifiedNot specifiedPd(PPh3)4Not specifiedHigh orgsyn.org

Directed Ortho-Metalation Strategies for Benzonitrile Functionalization

Directed ortho-metalation (DoM) provides a powerful strategy for the functionalization of the benzonitrile ring at the position ortho to the cyano group. thieme-connect.com This method involves the use of a directing metalation group (DMG) that coordinates to a strong base, typically an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org While the cyano group itself is not a strong DMG, strategic placement of other directing groups on the benzonitrile ring can enable this transformation. uwindsor.ca The resulting lithiated species can then be quenched with an electrophile to introduce a variety of substituents.

For pyridine systems, DoM can be challenging due to the potential for nucleophilic attack on the pyridine ring. uwindsor.ca However, with the appropriate choice of directing groups and hindered amide bases like lithium tetramethylpiperidide (LiTMP), ortho-lithiation can be achieved. uwindsor.caharvard.edu

Cyclization and Condensation Approaches for Ring System Construction

The construction of the pyridine ring system itself is a viable synthetic strategy. One such approach involves a three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to form highly substituted pyridin-4-ol derivatives. chim.it These intermediates can then be further functionalized. For example, treatment of the crude product with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine (B128534) can drive the cyclization to completion. chim.it

Condensation reactions are also employed. For instance, the Ullmann condensation of an o-halobenzoic acid with a substituted 2-aminopyridine (B139424) can yield N-pyridylanthranilic acids, which can then be cyclized to form acridone-like structures. researchgate.net Another example is the reaction of 2-aminopyridine with phenacyl bromides, catalyzed by DBU, to produce 2-arylimidazo[1,2-a]pyridines. royalsocietypublishing.org

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This includes the application of green chemistry principles and the exploration of novel catalytic systems.

Green Chemistry Principles in the Synthesis of Benzonitrile Derivatives

Green chemistry principles, such as atom economy, the use of safer solvents, and energy efficiency, are increasingly being integrated into the synthesis of benzonitrile derivatives. ajol.info Photocatalysis, for example, offers a green approach by utilizing visible light to drive chemical reactions, often without the need for harsh reagents or high temperatures. frontiersin.org One study demonstrated a photocatalytic C-C coupling of a 1,4-dihydropyridine (B1200194) derivative using ethanol (B145695) as a solvent, highlighting a move towards more sustainable reaction media. frontiersin.org Electrosynthesis is another environmentally friendly technique that replaces chemical oxidants and reductants with electricity, thereby minimizing hazardous waste. researchgate.net

Catalytic Methodologies (e.g., Organocatalysis, Photocatalysis, Electrocatalysis)

Organocatalysis has emerged as a powerful metal-free approach. For instance, 4-(4-pyridinyl)benzonitrile has been shown to be an effective organocatalyst for the reductive coupling of aldehydes with 1,1-diarylalkenes. nih.govrsc.org In this process, the pyridine-boryl radical, generated in situ, is a key intermediate. nih.govrsc.org

Photocatalysis utilizes light to initiate chemical transformations. Visible-light-induced reactions have been developed for the C-C coupling of pyridine derivatives. frontiersin.org In some cases, a photocatalyst, such as an iridium complex, is used to facilitate the reaction, for example, in the coupling of benzyl (B1604629) amines and cyanoarenes. rsc.org The selective dehydrogenative cross-coupling of pyridine and benzene (B151609) has also been achieved using a TiO2 photocatalyst under visible light. researchgate.net

Electrocatalysis offers a sustainable alternative for synthesizing amides and nitriles. nih.govrsc.org For example, the electrochemical oxidation of benzene and its derivatives in the presence of a copper catalyst and benzonitrile can lead to the formation of N-amides under mild conditions. nih.gov Electrosynthesis has also been employed for the direct synthesis of nitriles from primary alcohols and ammonia (B1221849) using a nickel catalyst. rsc.org Furthermore, electrochemical methods have been developed for the synthesis of isoindolinone derivatives from 2-formyl benzonitrile and anilines. nih.gov

Table 2: Novel and Sustainable Synthetic Approaches
MethodologyKey FeaturesExample ReactionReference
OrganocatalysisMetal-free, utilizes small organic molecules as catalysts.Reductive coupling of aldehydes and 1,1-diarylalkenes using 4-(4-pyridinyl)benzonitrile as a catalyst. nih.govrsc.org
PhotocatalysisUses light to drive reactions, often under mild conditions.Visible-light-induced C-C coupling of 1,4-dihydropyridine derivatives. frontiersin.org
ElectrocatalysisEmploys electricity to mediate redox reactions, reducing chemical waste.Electrochemical amidation of benzene using benzonitrile and a copper catalyst. nih.gov

Optimization of Reaction Conditions and Yields for Research Scale

The research-scale synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling of a pyridine-containing boronic acid or its derivative with a halogenated benzonitrile, or vice versa. The optimization of this reaction is a multi-faceted process, with several factors influencing the outcome.

Catalyst Selection and Ligand Effects:

The choice of the palladium catalyst and its associated ligand is paramount for a successful Suzuki-Miyaura coupling. Different palladium sources and phosphine (B1218219) ligands exhibit varying degrees of reactivity and stability. For the synthesis of structurally similar biaryl compounds, a range of catalysts has been explored.

For instance, in the coupling of 4-pyridinyl acid with 4-bromobenzonitrile to produce the isomeric 4-(pyridin-4-yl)benzonitrile (B2709078), a yield of 58% was achieved, demonstrating the viability of the general approach psu.edu. Further studies on related pyridine derivatives have systematically investigated various catalyst systems. A study on the coupling of 2-pyridyl nucleophiles found that a catalyst system based on Pd₂(dba)₃ and specific phosphine ligands was highly effective nih.gov. Another investigation into the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines identified Pd(dppf)Cl₂ as a highly efficient catalyst for the selective arylation rsc.org.

The cross-coupling of pyridin-4-yltrifluoroborate with 4-halobenzonitriles has been shown to proceed in excellent yields using a catalyst system of Pd(OAc)₂ with RuPhos as the ligand nih.gov. This highlights the importance of the boronic acid derivative used, with trifluoroborates often showing enhanced stability and reactivity compared to the corresponding boronic acids nih.govacs.org.

Below is a table summarizing the catalyst systems used in the synthesis of related pyridine-containing biaryls, which can inform the optimization for this compound.

Catalyst SystemReactantsProductYield (%)Reference
Pd(II) complex with bdppmapy/Cu₂O4-Picolinic acid and 4-bromobenzonitrile4-(Pyridin-4-yl)benzonitrile58 psu.edu
Pd(dppf)Cl₂3-Iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine and 4-cyanophenylboronic acid1-(4-Methoxybenzyl)-3-(4-cyanophenyl)-1H-pyrazolo[3,4-b]pyridine72 rsc.org
Pd(OAc)₂ / RuPhosPotassium pyridin-4-yltrifluoroborate and 4-bromobenzonitrile4-(Pyridin-4-yl)benzonitrile95 nih.gov
Pd(OAc)₂ / RuPhosPotassium pyridin-4-yltrifluoroborate and 4-chlorobenzonitrile4-(Pyridin-4-yl)benzonitrile91 nih.gov
Pd₂(dba)₃ / Ligand 1Lithium triisopropyl 2-pyridylboronate and 4-bromobenzonitrile2-(Pyridin-2-yl)benzonitrile63 nih.gov

Interactive Data Table: Catalyst Systems for Pyridine-Containing Biaryl Synthesis

Catalyst SystemReactantsProductYield (%)Reference
Pd(II) complex with bdppmapy/Cu₂O4-Picolinic acid and 4-bromobenzonitrile4-(Pyridin-4-yl)benzonitrile58 psu.edu
Pd(dppf)Cl₂3-Iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine and 4-cyanophenylboronic acid1-(4-Methoxybenzyl)-3-(4-cyanophenyl)-1H-pyrazolo[3,4-b]pyridine72 rsc.org
Pd(OAc)₂ / RuPhosPotassium pyridin-4-yltrifluoroborate and 4-bromobenzonitrile4-(Pyridin-4-yl)benzonitrile95 nih.gov
Pd(OAc)₂ / RuPhosPotassium pyridin-4-yltrifluoroborate and 4-chlorobenzonitrile4-(Pyridin-4-yl)benzonitrile91 nih.gov
Pd₂(dba)₃ / Ligand 1Lithium triisopropyl 2-pyridylboronate and 4-bromobenzonitrile2-(Pyridin-2-yl)benzonitrile63 nih.gov

Influence of Solvent and Base:

The choice of solvent and base is another critical factor that can significantly impact the reaction rate and yield. A variety of solvents and bases have been successfully employed in Suzuki-Miyaura couplings of pyridine derivatives.

In the synthesis of 4-(pyridin-4-yl)benzonitrile, a mixture of DMA and DMSO was used as the solvent psu.edu. For the coupling of potassium heteroaryltrifluoroborates, ethanol has proven to be an effective solvent nih.govacs.org. A study on the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines found that a mixture of 1,4-dioxane (B91453) and water was optimal rsc.org. The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species acs.org.

Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and have been shown to be effective in these types of reactions rsc.orgresearchgate.netmdpi.com. The strength and solubility of the base can affect the rate of transmetalation, a key step in the catalytic cycle.

The following table details the solvent and base combinations used in related syntheses, providing a guide for the optimization of the synthesis of this compound.

SolventBaseReactantsProductYield (%)Reference
DMA/DMSOK₂CO₃4-Picolinic acid and 4-bromobenzonitrile4-(Pyridin-4-yl)benzonitrile58 psu.edu
1,4-Dioxane/H₂OK₂CO₃3-Iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine and 4-cyanophenylboronic acid1-(4-Methoxybenzyl)-3-(4-cyanophenyl)-1H-pyrazolo[3,4-b]pyridine72 rsc.org
EthanolNa₂CO₃Potassium pyridin-4-yltrifluoroborate and 4-bromobenzonitrile4-(Pyridin-4-yl)benzonitrile95 nih.gov
DioxaneKFLithium triisopropyl 2-pyridylboronate and 4-chlorobenzonitrile2-(Pyridin-2-yl)benzonitrile73 nih.gov
DMEK₂CO₃5-Bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole85 mdpi.com

Interactive Data Table: Solvent and Base Effects on Pyridine-Containing Biaryl Synthesis

SolventBaseReactantsProductYield (%)Reference
DMA/DMSOK₂CO₃4-Picolinic acid and 4-bromobenzonitrile4-(Pyridin-4-yl)benzonitrile58 psu.edu
1,4-Dioxane/H₂OK₂CO₃3-Iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine and 4-cyanophenylboronic acid1-(4-Methoxybenzyl)-3-(4-cyanophenyl)-1H-pyrazolo[3,4-b]pyridine72 rsc.org
EthanolNa₂CO₃Potassium pyridin-4-yltrifluoroborate and 4-bromobenzonitrile4-(Pyridin-4-yl)benzonitrile95 nih.gov
DioxaneKFLithium triisopropyl 2-pyridylboronate and 4-chlorobenzonitrile2-(Pyridin-2-yl)benzonitrile73 nih.gov
DMEK₂CO₃5-Bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole85 mdpi.com

Temperature and Reaction Time:

Reaction temperature and duration are also crucial parameters to control. Suzuki-Miyaura reactions are often conducted at elevated temperatures to ensure a reasonable reaction rate. For example, the synthesis of 4-(pyridin-4-yl)benzonitrile was carried out at 140 °C psu.edu. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. Optimization studies for the coupling of 4-bromoacetophenone showed that increasing the temperature from 30 to 60 °C significantly augmented the yield researchgate.net. The optimal temperature is a balance between achieving a sufficient reaction rate and maintaining the stability of the catalyst and reactants. Reaction times can vary from a few hours to overnight, and monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the point of maximum conversion.

Advanced Spectroscopic and Structural Characterization of 2 Pyridin 4 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-(Pyridin-4-yl)benzonitrile are not widely reported in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known electronic environments of the benzonitrile (B105546) and pyridine (B92270) rings.

The ¹H NMR spectrum is expected to show distinct signals for the eight protons. The protons on the pyridine ring, being in a more electron-deficient environment, would typically appear at a higher chemical shift (downfield) compared to those on the benzonitrile ring. The coupling patterns (doublets, triplets, or multiplets) would reveal the connectivity between adjacent protons.

The ¹³C NMR spectrum would display 12 distinct signals, one for each unique carbon atom. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 117-120 ppm. The quaternary carbons, those at the junction of the two rings and the one bonded to the nitrile group, would also be identifiable.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H 7.5 - 8.8 Multiplets, Doublets Signals correspond to the 8 protons on the two aromatic rings. Pyridine protons are expected to be further downfield.
¹³C 110 - 155 Singlets Signals correspond to the 12 unique carbon atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. These two methods are complementary, as different selection rules govern which vibrations are active in each spectrum acs.orgnih.gov.

For this compound, the most prominent and diagnostically useful vibration is the C≡N (nitrile) stretch. This bond typically exhibits a strong, sharp absorption band in the IR spectrum and a strong signal in the Raman spectrum, usually found in the 2220–2240 cm⁻¹ region doi.orgrsc.org.

Other expected vibrations include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic C=C and C=N ring stretching: In the 1400–1600 cm⁻¹ region.

While a complete experimental spectrum for this compound is not available in the surveyed literature, analysis of related compounds like 4-chloro-2-methyl benzonitrile confirms these characteristic regions ijtsrd.com. The combination of IR and Raman spectroscopy provides a comprehensive fingerprint for the molecule's vibrational modes asianpubs.org.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H Stretch 3000 - 3100 Medium-Weak Strong
Nitrile C≡N Stretch 2220 - 2240 Strong Strong
Aromatic C=C/C=N Stretch 1400 - 1600 Strong-Medium Strong-Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. The molecular formula of this compound is C₁₂H₈N₂.

The molecular weight of this compound is 180.21 g/mol . bldpharm.com HRMS would be used to find the exact mass, which is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). This precise mass measurement serves as a definitive confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. Although specific HRMS reports for this compound are not detailed in the searched literature, related structures have been successfully characterized using this method umich.edumdpi.com.

Table 3: Molecular Mass Data for this compound

Parameter Value Source/Method
Molecular Formula C₁₂H₈N₂ -
Nominal Mass 180 u Calculation
Molecular Weight 180.21 g/mol bldpharm.com

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. google.comcam.ac.uk This technique yields precise data on bond lengths, bond angles, and torsional angles, providing a complete structural picture.

A search of the available literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, crystallographic studies on more complex molecules containing the pyridin-yl-benzonitrile framework have been reported, demonstrating the utility of this technique for defining molecular geometry and intermolecular interactions. researchgate.netnih.gov Such a study on this compound would confirm the planarity of the aromatic rings and determine the dihedral angle between the pyridine and benzonitrile moieties, which is crucial for understanding the degree of π-conjugation between the two ring systems.

In the absence of an experimental crystal structure, the solid-state packing of this compound can be predicted based on the types of intermolecular interactions observed in analogous structures. mdpi.com The packing arrangement in the crystal lattice is governed by a balance of non-covalent forces.

For this molecule, the following interactions would likely be significant:

π–π Stacking: The electron-rich benzonitrile ring and the electron-deficient pyridine ring can engage in offset face-to-face or edge-to-face stacking, which is a common organizing motif in aromatic compounds.

C–H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring is a hydrogen bond acceptor and can form weak hydrogen bonds with the C-H groups of neighboring molecules. The nitrogen of the nitrile group can also participate in such interactions. These directional interactions play a crucial role in building the supramolecular architecture. rsc.org

Polymorphism is the ability of a compound to exist in more than one crystal structure, while co-crystallization involves crystallizing a compound with another distinct molecule (a coformer) to create a new crystalline solid. rjptonline.org

No studies on the polymorphism or co-crystallization of this compound have been reported in the reviewed scientific literature. Such investigations would be valuable, as different polymorphs can exhibit distinct physical properties. Co-crystallization studies, particularly with molecules capable of strong hydrogen bonding, could be used to engineer novel solid forms with tailored properties. nih.govacs.org Research on related iron(II) complexes and pyridine derivatives highlights the prevalence and importance of these phenomena in crystal engineering. bohrium.combohrium.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Investigations

UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The this compound molecule contains two aromatic chromophores, which are expected to give rise to π→π* transitions.

While specific spectra for this compound are not available, studies on related molecules offer insight. A series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles showed strong absorption maxima (λ_max) between 335–345 nm. rsc.org Another study on a bispyrazolopyridine derivative connected to a benzonitrile ring reported absorption in the 310–375 nm range. doi.org Based on these examples, this compound is expected to absorb in the UV-A region.

The molecule's potential for fluorescence (emission of light after absorption) is also of interest. The aforementioned related compounds exhibited fluorescence, with emission maxima ranging from 415 nm to 580 nm, indicating potential as blue-emitting materials. doi.orgrsc.org The phenomenon of dual fluorescence, particularly in polar solvents, has been extensively studied for related molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN) and is associated with the formation of a twisted intramolecular charge transfer (TICT) state. acs.org

Computational and Theoretical Investigations of 2 Pyridin 4 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. scirp.org For 2-(Pyridin-4-yl)benzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry with high accuracy. kangwon.ac.krresearchgate.net These calculations are fundamental for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) ring and parts of the benzonitrile (B105546) system, while the LUMO would likely be centered on the electron-deficient regions, including the nitrile group. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Indices for this compound.
ParameterValue (eV)
EHOMO-6.85
ELUMO-1.75
Energy Gap (ΔE)5.10
Ionization Potential (I)6.85
Electron Affinity (A)1.75
Electronegativity (χ)4.30
Chemical Hardness (η)2.55
Chemical Softness (S)0.196
Electrophilicity Index (ω)3.62

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. semanticscholar.org It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are the sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group, highlighting these as primary sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms of the aromatic rings.

DFT calculations can accurately predict various spectroscopic properties.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are a powerful tool for structure elucidation and confirmation. ucl.ac.ukmdpi.com The calculated shifts, when compared with experimental data, can validate the computed molecular geometry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed for this purpose. researchgate.netcam.ac.uk

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. kangwon.ac.kr The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. nii.ac.jp For instance, the characteristic C≡N stretching frequency of the nitrile group would be a prominent feature in the predicted spectrum. nii.ac.jp

Table 2: Illustrative Predicted 13C and 1H NMR Chemical Shifts (ppm) for this compound.
AtomPredicted 13C Shift (ppm)AtomPredicted 1H Shift (ppm)
C (Nitrile)118.5H (ortho to CN)7.80
C (ipso to CN)112.0H (meta to CN)7.65
C (ipso to Pyridyl)145.0H (ortho to N in Py)8.70
C (ortho to N in Py)150.5H (meta to N in Py)7.50
C (meta to N in Py)121.0--
Table 3: Selected Illustrative Predicted Vibrational Frequencies (cm-1) for this compound.
Vibrational ModePredicted Frequency (cm-1)Description
ν(C≡N)2230Nitrile stretch
ν(C=C/C=N)1605, 1580Aromatic ring stretching
δ(C-H)1450, 1400In-plane C-H bending
γ(C-H)850, 800Out-of-plane C-H bending

Conformation Analysis and Potential Energy Surfaces

While this compound is a relatively rigid molecule, rotation around the single bond connecting the pyridine and benzonitrile rings is possible. Conformational analysis involves mapping the potential energy surface (PES) as a function of this dihedral angle. researchgate.netsxu.edu.cn This analysis helps to identify the most stable conformer(s) and the energy barriers to rotation. scielo.org.mxrsc.org The lowest energy conformation corresponds to the most populated structure at thermal equilibrium.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule. rsc.org By solving Newton's equations of motion, MD simulations can model the vibrations, rotations, and conformational changes of this compound in various environments, such as in a solvent or interacting with a biological macromolecule. acs.orgnih.gov This can reveal information about the flexibility of the molecule and its interactions with its surroundings.

Quantum Chemical Approaches to Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. acs.orgacs.org For this compound, these methods can be used to model potential reactions, such as its synthesis or its interaction with other reagents. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the prediction of reaction kinetics and thermodynamics, providing a deeper understanding of the chemical transformations the molecule can undergo.

Chemical Reactivity and Transformation Mechanisms of 2 Pyridin 4 Yl Benzonitrile

Nucleophilic and Electrophilic Reactivity at Benzonitrile (B105546) and Pyridine (B92270) Moieties

The reactivity of 2-(Pyridin-4-yl)benzonitrile is a composite of the individual electronic properties of its pyridine and benzonitrile components. The nitrogen atom in the pyridine ring and the cyano group on the phenyl ring are both electron-withdrawing, which significantly influences the electron density distribution across the molecule and thus its sites of reactivity.

Nucleophilic Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6). Consequently, these positions are activated towards nucleophilic attack. In this compound, the phenyl substituent is at the 4-position, leaving the 2- and 6-positions as the primary sites for nucleophilic aromatic substitution. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this regioselectivity. wikipedia.orgquimicaorganica.org

The nitrile group, with its carbon-nitrogen triple bond, also presents a site for nucleophilic addition. The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various functional groups, as will be discussed in the subsequent section on functional group interconversions.

Electrophilic Reactivity: In contrast, both the pyridine and benzonitrile rings are deactivated towards electrophilic aromatic substitution. The pyridine nitrogen acts as a strong deactivating group, making the ring much less reactive than benzene (B151609). researchgate.netcymitquimica.com Any electrophilic attack that does occur is directed to the meta positions (C3 and C5) relative to the nitrogen, as attack at the ortho or para positions would result in a destabilized cationic intermediate with a positive charge on the nitrogen. study.com

Similarly, the benzonitrile ring is deactivated by the electron-withdrawing nature of the cyano group. Electrophilic substitution on the benzonitrile ring is therefore also disfavored and, when it occurs, is directed to the meta position relative to the cyano group. The presence of the pyridyl substituent further influences the regioselectivity of electrophilic attack on the benzonitrile ring.

Functional Group Interconversions Involving the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile group of this compound is a versatile functional handle that can be converted into other important chemical moieties, primarily through hydrolysis and reduction reactions.

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield amides as intermediates, which can be further hydrolyzed to carboxylic acids upon prolonged reaction or under harsher conditions. The partial hydrolysis of nitriles to amides can be achieved under milder conditions. chemistrysteps.comcommonorganicchemistry.com For instance, various functionalized benzonitriles can be smoothly converted to their corresponding amides in moderate to excellent yields. nih.gov The conversion of the nitrile to an amide introduces a new functional group with different electronic and hydrogen-bonding properties, which can be synthetically useful.

Reduction: The nitrile group can be reduced to a primary amine, providing a route to (2-(Pyridin-4-yl)phenyl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. For example, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of aromatic nitriles to the corresponding primary amines in excellent yields. nih.govorganic-chemistry.orgresearchgate.net Platinum on carbon has also been demonstrated as an effective catalyst for the selective hydrogenation of benzonitriles to primary amines. researchgate.net The presence of electron-withdrawing groups on the aromatic ring can influence the rate of reduction. nih.govresearchgate.net

Below is a table summarizing typical conditions for these transformations on related benzonitrile compounds.

TransformationReagents and ConditionsProductTypical YieldReference
Hydrolysis WEPPA, 150 °C, 0.5 h2-(Pyridin-4-yl)benzamide41-96% nih.gov
Reduction Diisopropylaminoborane, cat. LiBH4(2-(Pyridin-4-yl)phenyl)methanamineHigh nih.govorganic-chemistry.orgresearchgate.net
Reduction 10% Pt/C, H2 (6 bar), CH2Cl2/H2O, NaH2PO4, 30 °C(2-(Pyridin-4-yl)phenyl)methanamine57-68% (selectivity) researchgate.net

Aromatic Substitution Reactions on the Pyridine and Phenyl Rings

As previously mentioned, both rings of this compound are generally deactivated towards electrophilic aromatic substitution.

On the Pyridine Ring: Electrophilic attack on the pyridine ring is difficult and requires forcing conditions. When it does occur, substitution is directed to the C3 and C5 positions. The deactivating nature of the nitrogen atom makes Friedel-Crafts alkylation and acylation reactions particularly challenging on an unsubstituted pyridine ring. cymitquimica.com

On the Phenyl Ring: The benzonitrile ring is also deactivated due to the electron-withdrawing cyano group, which directs incoming electrophiles to the meta position. Therefore, nitration, halogenation, or sulfonation of the benzonitrile ring would be expected to occur at the positions meta to the nitrile group. The pyridin-4-yl substituent itself acts as a deactivating group, further reducing the electron density of the phenyl ring and making electrophilic substitution even more difficult.

Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the C2 and C6 positions. wikipedia.orgquimicaorganica.org This reactivity can be exploited to introduce various substituents onto the pyridine ring.

Coordination Chemistry and Ligand Properties of 2 Pyridin 4 Yl Benzonitrile

Coordination Modes with Transition Metals and Main Group Elements

2-(Pyridin-4-yl)benzonitrile possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the nitrile group. This allows for several modes of interaction with metal ions, dictated by factors such as the nature of the metal, the reaction conditions, and the steric profile of the ligand itself.

The primary coordination sites of this compound are the lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring and the sp-hybridized nitrogen of the nitrile moiety.

Pyridine Nitrogen Coordination: The pyridine nitrogen is a relatively strong Lewis base and readily coordinates to a wide range of transition metals and main group elements jscimedcentral.comwikipedia.org. This is the most common and energetically favorable mode of coordination for pyridyl-containing ligands. The strength of this M-N(py) bond can be influenced by the electronic properties of the metal center wikipedia.org.

Nitrile Nitrogen Coordination: The nitrile group can also act as a Lewis base, donating its nitrogen lone pair to a metal center. However, nitriles are generally weaker ligands than pyridines wikipedia.org. Coordination through the nitrile nitrogen is often observed when the more basic pyridine site is already coordinated or sterically inaccessible. Upon coordination, the C≡N bond is typically strengthened, leading to an increase in its stretching frequency in infrared spectra wikipedia.org.

In most simple mononuclear complexes, this compound is expected to behave as a monodentate ligand, binding to the metal center exclusively through the more basic pyridine nitrogen atom jscimedcentral.com.

The relative positioning of the two nitrogen donors in this compound influences the formation of more complex architectures.

Chelation: Chelation involves the binding of both the pyridine and nitrile nitrogen atoms to the same metal center. For this compound, this would require the formation of a strained four-membered chelate ring, which is sterically and energetically unfavorable. Therefore, this ligand is not expected to act as a chelating agent. Ligands designed for chelation typically have donor atoms positioned to form more stable five- or six-membered rings nih.govresearchgate.net.

Bridging Ligand Architectures: A more common role for ligands with multiple, sterically separated donor sites is to act as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers nih.govnih.gov. This compound is well-suited for this role, where the pyridine nitrogen can coordinate to one metal ion and the nitrile nitrogen to another. This bridging capability has been demonstrated in related, more complex systems. For instance, the ligand 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which contains the key pyridin-4-yl and benzonitrile (B105546) motifs, acts as a µ₂-bridge to link two metal(II) centers, forming one-dimensional polymer chains rsc.orgrsc.org. This demonstrates the potential of the pyridyl-benzonitrile framework to generate extended supramolecular structures.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

The general synthetic procedure involves dissolving the ligand and a metal salt (e.g., chloride, nitrate, or sulfate (B86663) salts of transition metals like Ni(II), Co(II), Cu(II), or Cd(II)) in a solvent such as ethanol (B145695), methanol, or acetonitrile. The mixture is often heated under reflux to facilitate the reaction, followed by cooling to induce crystallization of the complex jscimedcentral.comnih.govias.ac.in. The stoichiometry of the reactants can be varied to control the final structure of the coordination compound.

The resulting complexes are characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

TechniquePurposeExpected Observations for this compound Complexes
Infrared (IR) Spectroscopy To identify the coordination sites of the ligand.A shift of the ν(C≡N) stretching frequency (typically ~2220-2230 cm⁻¹) to higher wavenumbers upon coordination of the nitrile nitrogen. Perturbations and shifts in the pyridine ring C=C and C=N stretching vibrations (typically ~1400-1600 cm⁻¹) upon coordination of the pyridine nitrogen researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the structure of the complex in solution.Significant downfield shifts of the proton signals of the pyridine ring, particularly those adjacent to the nitrogen atom, upon coordination. Changes in the chemical shifts of the benzonitrile ring protons and carbons provide further evidence of metal-ligand interaction.
UV-Visible Spectroscopy To study the electronic properties of the metal center.Observation of d-d transitions for complexes of d-block metals, which are indicative of the coordination geometry around the metal ion. Intense ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands may also be present.
Single-Crystal X-ray Diffraction To provide definitive structural information.Allows for the precise determination of bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. It can confirm whether the ligand is acting in a monodentate or bridging fashion rsc.orgrsc.org.
Elemental Analysis To confirm the empirical formula of the synthesized complex.The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed formula of the complex ias.ac.in.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are primarily determined by the identity of the central metal ion, its oxidation state, and its coordination environment du.edu.eg.

The presence of unpaired electrons in the d-orbitals of a transition metal ion will render its complexes paramagnetic, meaning they are attracted to a magnetic field uomustansiriyah.edu.iqyoutube.com. Conversely, if all electrons are paired, the complex will be diamagnetic and weakly repelled by a magnetic field youtube.com.

Magnetic susceptibility measurements are a key tool for investigating these properties. The effective magnetic moment (μ_eff) can be calculated from experimental data and compared to the theoretical "spin-only" value, which depends on the number of unpaired electrons (n) uomustansiriyah.edu.iq.

μ_s.o. = √[n(n+2)] B.M. (where B.M. = Bohr Magneton)

Deviations from the spin-only formula can provide insight into the geometry of the complex and orbital contributions to the magnetic moment gcnayanangal.com. For example, a Ni(II) (d⁸) complex could be paramagnetic in an octahedral or tetrahedral geometry but is typically diamagnetic in a square planar environment jscimedcentral.comwikipedia.org.

Number of Unpaired Electrons (n)Metal Ion Examples (Common Geometries)Spin-Only Magnetic Moment (μ_s.o.) in B.M.
1Cu(II), Ti(III)1.73
2Ni(II) (octahedral, tetrahedral), V(III)2.83
3Co(II) (tetrahedral), Cr(III)3.87
4Mn(II) (high-spin), Fe(II) (high-spin)4.90
5Mn(II) (high-spin), Fe(III) (high-spin)5.92

The ligand field created by this compound and any co-ligands determines the splitting of the metal's d-orbitals, which in turn dictates the spin state (high-spin vs. low-spin) and the observed magnetic properties youtube.com.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes containing pyridyl ligands are widely explored for their catalytic activity in a variety of organic transformations, owing to their ability to stabilize different metal oxidation states and provide a tunable steric and electronic environment nih.govsemanticscholar.orgresearchgate.net. While specific catalytic studies on complexes of this compound are not widely reported, the functional motifs suggest significant potential.

A notable application has been demonstrated for complexes of the related ligand 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile. Specifically, its Ni(II) and Co(II) complexes have been shown to act as effective and stable molecular electrocatalysts for the hydrogen evolution reaction (HER) from water rsc.orgrsc.org. In these systems, the metal complexes facilitate the reduction of protons to generate hydrogen gas, a process crucial for clean energy technologies. The Co(II) complex, in particular, exhibited better electrocatalytic activity than the Ni(II) analogue rsc.orgrsc.org.

Furthermore, the structural similarity to other pyridyl-based catalysts suggests potential applications in other areas. For example, palladium complexes with pyridyl-triazole ligands have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds rsc.org. Iron complexes with bis(imino)pyridine ligands are known catalysts for ethylene (B1197577) oligomerization researchgate.net. This indicates that metal complexes of this compound could be promising candidates for development in various fields of homogeneous catalysis.

Applications As a Building Block in Advanced Materials and Supramolecular Chemistry

Precursor in Organic Electronic Materials

The electronic properties of 2-(Pyridin-4-yl)benzonitrile, characterized by the electron-withdrawing nature of both the pyridine (B92270) and nitrile moieties, make it an attractive precursor for the synthesis of organic electronic materials. These functional groups can lower the energy levels of the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport, which are crucial functions in various organic electronic devices.

In the field of organic light-emitting diodes (OLEDs), materials containing pyridine-3,5-dicarbonitrile (B74902) scaffolds have been investigated as highly effective emitters, particularly for thermally activated delayed fluorescence (TADF). nih.gov The pyridine and nitrile groups act as electron-accepting moieties, which can be combined with electron-donating units to create molecules with small singlet-triplet energy gaps, a key requirement for efficient TADF. nih.gov While not the final emitting material itself, this compound serves as a foundational structure whose derivatives can be further functionalized to tune emissive properties. For example, carbazole-benzonitrile derivatives have been developed as universal host materials for blue phosphorescent and TADF OLEDs. rsc.org These hosts exhibit effective bipolar characteristics, meaning they can transport both holes and electrons efficiently. rsc.org

Similarly, in organic photovoltaics (OPVs), pyridine-containing derivatives are utilized in electron transport layers (ETLs). researchgate.net The intrinsic electron mobility of these materials is a key factor in device performance. The incorporation of the pyridyl-benzonitrile motif into larger conjugated systems can enhance electron transport capabilities, contributing to more efficient charge separation and collection in solar cells.

Device TypeRole of Pyridine-Benzonitrile MotifKey PropertiesExample of Related Material Class
OLEDEmitter (TADF), Host MaterialElectron-accepting, Bipolar charge transport, High triplet energyPyridine-3,5-dicarbonitrile-based TADF emitters nih.gov, Carbazole-benzonitrile hosts rsc.org
OPV / OSCElectron Transport Layer (ETL)High electron mobility, Favorable LUMO energy levelPyridine-containing derivatives researchgate.net

The inherent properties of the pyridyl and benzonitrile (B105546) groups make this compound a valuable precursor for n-type (electron-transporting) organic semiconductors. The pyridine nitrogen and the cyano group are strongly electron-withdrawing, which helps to stabilize negative charge carriers (electrons). This makes materials incorporating this fragment suitable for use as electron transport materials or as the electron-accepting component in bipolar host materials. nih.govresearchgate.net Polyaromatic systems that contain pyridine-3,5-dicarbonitrile fragments have demonstrated promising potential for use in organic electronic devices due to their electron-transporting properties. nih.gov Furthermore, azulene (B44059) derivatives featuring a 4-pyridyl group have been synthesized and investigated as hole transport materials (HTMs) in perovskite solar cells, demonstrating the versatility of the pyridyl moiety in tuning charge transport characteristics. nih.govmdpi.com

Development of Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to construct complex, ordered structures from smaller molecular components. The distinct functional groups of this compound provide multiple points of interaction, enabling its use in the rational design of sophisticated supramolecular assemblies.

The self-assembly of molecules into well-defined architectures is governed by a variety of non-covalent forces. uclouvain.be this compound is equipped with several features that can direct its assembly:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with donor molecules to form predictable patterns.

Metal Coordination: The lone pair of electrons on the pyridine nitrogen is available for coordination with metal ions, a cornerstone of coordination-driven self-assembly for creating discrete metallosupramolecular structures like cages or extended coordination polymers. nih.gov

Dipole-Dipole Interactions: The highly polar nitrile group (-C≡N) possesses a strong dipole moment, leading to dipole-dipole interactions that can influence molecular packing.

π-π Stacking: The two aromatic rings (pyridine and benzene) can engage in π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state and in solution.

These interactions can be used synergistically to build complex architectures. Density functional theory (DFT) calculations have shown that hydrogen bonding and van der Waals forces are key in the construction of supramolecular structures on surfaces. rsc.org

Interaction TypeParticipating Group on this compoundPotential Outcome in Self-Assembly
Hydrogen BondingPyridine NitrogenFormation of 1D chains, 2D networks
Metal CoordinationPyridine NitrogenMetallosupramolecular cages, Coordination polymers nih.gov
Dipole-DipoleNitrile GroupOrdered packing in crystals
π-π StackingPyridine and Benzene (B151609) RingsColumnar structures, Lamellar packing

The defined structure and electronic properties of this compound make it an interesting component for host-guest systems. The electron-poor aromatic rings can interact favorably with electron-rich guest molecules. Furthermore, the pyridine nitrogen introduces pH-responsiveness; protonation of the nitrogen atom can alter the host's electronic properties and conformation, allowing for the controlled capture and release of a guest molecule. nih.gov

Research on supramolecular macrocycles has demonstrated the precise recognition of benzonitrile derivatives through non-covalent interactions. nih.gov A host cavity can be designed to specifically bind the benzonitrile fragment via hydrogen bonding and other weak forces, mimicking a "lock-and-key" relationship. nih.gov Similarly, studies involving cucurbit[n]urils, a class of macrocyclic host molecules, have shown that they can form stable host-guest complexes with benzimidazole (B57391) derivatives, which are structurally analogous to the benzonitrile portion of the target molecule. nih.govrsc.org The binding can be driven by hydrogen bonding and ion-dipole interactions. nih.govrsc.org

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigidity and defined coordination vector of the pyridyl group make this compound and its derivatives excellent candidates for ligands (or "struts") in the construction of crystalline porous materials like MOFs and COFs.

Covalent Organic Frameworks (COFs) are analogous porous polymers where the building blocks are linked by strong covalent bonds. Pyridine-based COFs have been synthesized and investigated for applications including energy storage and environmental remediation. nih.govrsc.orgrsc.org For example, a pyridine-based COF was synthesized for use as an anode material in lithium-ion batteries, where the nitrogen atoms provided abundant sites for lithium adsorption. rsc.org Additionally, benzonitrile-functionalized COFs have been developed as highly stable coatings for solid-phase microextraction, used for detecting trace amounts of pollutants in environmental samples. nih.gov The incorporation of the this compound unit into COF structures can impart both porosity and functionality, with the pyridine and nitrile groups serving as active sites for catalysis, adsorption, or postsynthetic modification.

Framework TypeRole of this compound MotifKey Features and Applications
MOFsOrganic Ligand/LinkerPorosity, Gas separation nih.gov, Catalysis rsc.org
COFsMonomer/Building BlockHigh stability, Porosity, Adsorption rsc.orgnih.gov, Energy storage rsc.org

Sensing Applications in Chemical and Environmental Systems

Due to the absence of direct research on the sensing applications of this compound, this section will discuss the potential applications based on the known properties of its constituent functional groups and related pyridine-benzonitrile structures.

The core structure of this compound combines a pyridine ring, which can act as a binding site for analytes, with a benzonitrile group that can modulate the electronic and photophysical properties of the molecule. This combination suggests that the compound could theoretically be developed into a fluorescent or colorimetric sensor.

Potential Sensing Mechanisms:

Coordination with Metal Ions: The nitrogen atom of the pyridine ring could coordinate with various metal ions. This interaction could perturb the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable optical response.

Anion Sensing: While less common for simple pyridines, appropriately functionalized pyridine-based systems can be designed to interact with anions through hydrogen bonding or other non-covalent interactions.

Sensing of Organic Molecules: The aromatic system of this compound could potentially interact with other organic molecules through π-π stacking or other intermolecular forces, offering a pathway for the development of sensors for specific organic pollutants.

Hypothetical Sensing Applications:

Based on the behavior of similar pyridine-containing compounds, this compound could be investigated for the detection of:

Heavy Metal Ions: Ions such as Cu²⁺, Hg²⁺, Pb²⁺, and Cd²⁺ are common targets for pyridine-based sensors due to their environmental and health significance.

Transition Metal Ions: Other transition metals that are biologically or industrially important could also be potential targets.

It is important to reiterate that these are potential applications based on chemical principles and findings for related compounds. Experimental validation through dedicated research is necessary to confirm any sensing capabilities of this compound.

Potential Analyte Potential Sensing Principle Status of Research for this compound
Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺)Coordination with pyridine nitrogen leading to fluorescence changeNot yet reported in scientific literature
Transition Metal IonsChelation-induced changes in optical propertiesNot yet reported in scientific literature
AnionsAnion-π interactions or hydrogen bondingNot yet reported in scientific literature
Organic Pollutantsπ-π stacking or other intermolecular interactionsNot yet reported in scientific literature

Future Research Directions and Emerging Opportunities for 2 Pyridin 4 Yl Benzonitrile

Development of Highly Efficient and Selective Synthetic Methodologies

While established methods for the synthesis of pyridyl benzonitriles exist, future research will focus on developing more efficient, selective, and sustainable synthetic protocols. The drive is toward methodologies that offer higher yields, greater functional group tolerance, reduced waste, and access to novel derivatives that are currently difficult to produce.

Key areas of future development include:

Advanced Catalytic Systems: Exploration of novel transition-metal catalysts (beyond traditional palladium-based systems) and organocatalysts is expected to yield more efficient cross-coupling reactions. researchgate.net For instance, developing catalytic systems that enable atroposelective synthesis could provide access to axially chiral benzonitriles, a class of molecules with largely unexplored potential in chiral materials and asymmetric catalysis. researchgate.net

Photochemical Ring Transformation: A groundbreaking future direction is the use of photochemical strategies to convert readily available pyridine (B92270) feedstocks into more complex benzonitriles. d-nb.infoeuropa.euresearchgate.netbris.ac.uk Research into methods involving pyridine N-oxidation followed by photochemical deconstruction and subsequent Diels-Alder rearomatization could offer a powerful, cyanide-free approach to synthesizing 2-substituted benzonitriles from 4-substituted pyridines. d-nb.inforesearchgate.net This "ring replacement" strategy represents a paradigm shift in retrosynthetic analysis.

Multi-Component Reactions (MCRs): Designing novel MCRs presents a significant opportunity for improving synthetic efficiency. Inspired by flexible three-component approaches used for other pyridine derivatives, future work could establish one-pot syntheses of highly substituted pyridyl benzonitriles from simple, commercially available starting materials. chim.it This approach dramatically increases molecular complexity in a single step, aligning with the principles of green chemistry.

Flow Chemistry and Process Optimization: The translation of batch syntheses to continuous flow processes can offer superior control over reaction parameters, leading to improved yields, safety, and scalability. Future research will likely focus on adapting existing C-C bond-forming reactions for the synthesis of 2-(Pyridin-4-yl)benzonitrile and its derivatives in microreactor systems.

Table 1: Emerging Synthetic Strategies for Pyridyl Benzonitriles

MethodologyDescriptionPotential Advantages
Photochemical Ring Replacement Three-step conversion of 4-substituted pyridines to 2-substituted benzonitriles via N-oxidation, photochemical deconstruction, and Diels-Alder cycloaddition. d-nb.inforesearchgate.netBypasses the need for toxic cyanide reagents; enables late-stage diversification of complex molecules. d-nb.info
Atroposelective Organocatalysis Use of N-heterocyclic carbenes or other organocatalysts to control axial chirality during the formation of the nitrile unit on biaryl scaffolds. researchgate.netAccess to enantiomerically pure, axially chiral benzonitriles for applications in asymmetric synthesis and materials science. researchgate.net
Multi-Component Reactions One-pot reactions combining three or more simple starting materials to construct complex, highly substituted pyridine cores. chim.itHigh step- and atom-economy; rapid generation of molecular diversity.
Advanced Cross-Coupling Development of new palladium, nickel, or copper catalyst systems for the direct arylation or cyanation of pyridine precursors. sioc-journal.cnImproved functional group tolerance, lower catalyst loadings, and milder reaction conditions.

Exploration of Novel Material Applications Beyond Current Paradigms

The inherent electronic and coordination properties of this compound make it an attractive building block for a new generation of functional materials, moving beyond its traditional consideration as a simple organic intermediate.

Future opportunities lie in the following areas:

Organic Electronics: The pyridine-benzonitrile scaffold, possessing both electron-donating (pyridine) and electron-withdrawing (benzonitrile) characteristics, is a prime candidate for materials used in organic electronics. Research into polymers and small molecules incorporating this moiety could lead to new electron-transporting materials for Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgresearchgate.net Specifically, derivatives have shown potential as hosts for triplet-harvesting blue OLEDs and as thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orgresearchgate.net

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent coordination site for metal ions, making this compound a valuable ligand for the construction of MOFs. wikipedia.org Future work will involve designing MOFs that leverage the properties of the benzonitrile (B105546) group, which can line the pores of the framework. These materials could exhibit selective gas adsorption, for example, for CO2 capture, or act as multiresponsive luminescence sensors for detecting metal ions, anions, or organic pollutants. nih.gov

Porous Organic Polymers (POPs): Unlike crystalline MOFs, amorphous POPs can be synthesized from similar building blocks to create robust porous materials. The pyridyl benzonitrile unit can be incorporated into POPs to introduce specific functionalities for applications in heterogeneous catalysis, gas storage, and separation.

Nonlinear Optical (NLO) Materials: Molecules with significant charge-transfer character, like pyridyl benzonitriles, are candidates for NLO applications. researchgate.net Future research could focus on synthesizing derivatives with enhanced hyperpolarizability for use in optical communications and data processing technologies.

Advanced Computational Modeling for Predictive Design and Material Property Tuning

Computational chemistry is set to become an indispensable tool for accelerating the discovery and optimization of materials based on this compound. Advanced modeling can provide deep mechanistic insights and accurately predict material properties, thereby guiding synthetic efforts.

Key research avenues include:

Density Functional Theory (DFT) Studies: DFT will be crucial for investigating the electronic structure, vibrational modes, and reactivity of this compound and its derivatives. rsc.orgresearchgate.netderpharmachemica.com Such studies can elucidate reaction mechanisms, like C-CN bond activation, and predict how different substituents will tune the HOMO-LUMO gap, which is essential for designing materials for organic electronics. utrgv.edu

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials, such as the self-assembly of pyridyl benzonitrile derivatives in solution or the solid state. This is particularly relevant for understanding the formation of nanostructures like nanofibers and nanospheres, which can have distinct photocatalytic or electronic properties. beilstein-journals.org

High-Throughput Virtual Screening: By combining computational chemistry with machine learning algorithms, researchers can screen vast virtual libraries of this compound derivatives. This approach can rapidly identify candidates with optimal properties for specific applications, such as high charge mobility for OLEDs or selective binding sites for MOF-based sensors, before committing to costly and time-consuming synthesis.

Predicting Reaction Outcomes: Computational modeling can be used to calculate transition state energies and reaction profiles for novel synthetic pathways. researchgate.net This can help chemists predict the feasibility and selectivity of a proposed reaction, optimizing conditions and minimizing the formation of byproducts.

Integration with Nanoscience and Nanotechnology for Hybrid Systems

The integration of this compound into nanoscale systems offers a pathway to creating hybrid materials with emergent properties and enhanced functionalities.

Emerging opportunities in this domain include:

Functionalized Nanoparticles: The compound can be used as a capping agent or surface ligand to functionalize metal or semiconductor nanoparticles. The pyridine group can anchor the molecule to the nanoparticle surface, while the exposed benzonitrile moiety can be used for further chemical modification or to tune the electronic properties of the nanoparticle system.

Self-Assembled Monolayers (SAMs): The distinct functionalities of this compound make it a candidate for forming SAMs on various substrates. These ordered molecular layers could find applications in molecular electronics, serving as components in nanoscale circuits or as dielectric layers in capacitors.

Supramolecular Nanostructures: The ability of pyridyl dicarbonitrile derivatives to self-assemble into ordered nanostructures like nanofibers and nanospheres opens up possibilities in photocatalysis and sensing. beilstein-journals.org Research into controlling the morphology of these assemblies through solvent choice or molecular design could lead to materials with tunable activity. beilstein-journals.org

Hybrid MOF-Nanoparticle Systems: MOFs built from pyridyl benzonitrile ligands can be designed to encapsulate nanoparticles, creating multifunctional hybrid systems. For example, a luminescent MOF could host catalytic nanoparticles, combining sensing and catalytic functions within a single material.

Synergistic Approaches Combining Synthetic, Theoretical, and Application-Oriented Research

The most significant breakthroughs involving this compound will emerge from highly integrated, multidisciplinary research programs that create a feedback loop between synthesis, theory, and application.

Future research should embrace a synergistic model:

Design and Prediction: Computational tools (Section 8.3) will be used to design novel derivatives of this compound with target properties for a specific application (e.g., a specific emission wavelength for an OLED or pore size for a MOF).

Synthesis and Fabrication: Advanced synthetic methodologies (Section 8.1) will be employed to create the theoretically designed molecules. These molecules will then be incorporated into materials or devices, such as thin films for OLEDs or crystals for MOFs (Section 8.2).

Characterization and Testing: The synthesized materials will be rigorously characterized using techniques like spectroscopy and X-ray diffraction, and their performance in the target application will be evaluated. rsc.org For example, the efficiency of an OLED or the gas sorption capacity of a MOF would be measured.

Analysis and Refinement: The experimental results will be compared with the initial theoretical predictions. Discrepancies will be analyzed to refine the computational models, leading to a deeper understanding of the structure-property relationships. This improved understanding then informs the next cycle of design, creating a virtuous circle of discovery and optimization.

This integrated approach, which closes the loop between theoretical prediction, chemical synthesis, and real-world application, will be the cornerstone for unlocking the full potential of this compound and its derivatives in the next generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(pyridin-4-yl)benzonitrile in laboratory settings?

  • Methodology : The compound can be synthesized via Wittig reactions or catalytic coupling strategies . For example, structurally similar benzonitrile derivatives (e.g., 2-(4-methylstyryl)benzonitrile) are synthesized using Wittig reactions starting from o-cyanotoluene derivatives and aldehydes . Another approach involves SiO₂ nanoparticle-catalyzed reactions under solvent-free conditions, which enhances reaction efficiency and aligns with green chemistry principles .
  • Key Steps : Bromination of precursors, formation of phosphonium salts, and coupling with pyridine derivatives. Characterization via NMR and mass spectrometry is critical for verifying purity and structure.

Q. How should researchers handle this compound safely in the lab?

  • Safety Protocols : Based on safety data sheets (SDS) for analogous benzonitrile compounds (e.g., 4-(trans-4-Pentylcyclohexyl)benzonitrile), researchers should:

  • Use personal protective equipment (PPE) , including gloves, lab coats, and safety goggles.
  • Avoid inhalation of dust/aerosols and ensure proper ventilation.
  • Store the compound in a cool, dry place away from ignition sources .
    • Emergency Measures : In case of skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Techniques :

  • ¹H-NMR and ¹³C-NMR to confirm molecular structure and substituent positions (e.g., aromatic protons and nitrile groups) .
  • X-ray crystallography for resolving crystal structures, as demonstrated for related metal complexes containing pyridinyl-benzonitrile ligands .
  • Mass spectrometry (MS) for determining molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target applications?

  • Methodology :

  • Use density functional theory (DFT) to predict electronic properties and reactivity.
  • Perform molecular docking studies to evaluate binding affinities for biological targets (e.g., xanthine oxidase inhibitors, as seen in triazole-linked benzonitrile derivatives) .
    • Validation : Compare computational results with experimental data (e.g., IC₅₀ values from enzymatic assays).

Q. What role does this compound play in electrocatalytic hydrogen evolution reactions (HER)?

  • Application : The compound’s rigid aromatic structure and nitrogen-rich coordination sites make it a suitable ligand for metal complexes (e.g., Ni, Co, Cd) used in HER. These complexes exhibit 1D chain structures stabilized by π-π interactions and hydrogen bonding, enhancing catalytic stability .
  • Experimental Design :

  • Synthesize metal complexes via solvothermal methods.
  • Evaluate electrocatalytic performance using cyclic voltammetry (CV) and Tafel plots in acidic/alkaline media.

Q. How can researchers resolve contradictions in catalytic activity data for SiO₂ nanoparticle-mediated syntheses of benzonitrile derivatives?

  • Troubleshooting :

  • Control experiments to isolate variables (e.g., catalyst loading, solvent effects).
  • Surface analysis (e.g., BET, TEM) to assess SiO₂ nanoparticle morphology and active sites .
  • Kinetic studies to compare reaction rates under varying conditions.
    • Data Interpretation : Use statistical tools (e.g., ANOVA) to validate reproducibility.

Methodological Notes

  • Synthesis Optimization : For solvent-free reactions, monitor temperature closely to prevent decomposition of the nitrile group.
  • Structural Analysis : When using X-ray crystallography, ensure high-quality single crystals by optimizing slow evaporation techniques .
  • Biological Assays : For enzyme inhibition studies, validate IC₅₀ values with triplicate measurements and positive controls (e.g., allopurinol for xanthine oxidase) .

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